molecular formula C14H19N3O8 B1195657 Diethylenetriaminepentaacetic dianhydride CAS No. 23911-26-4

Diethylenetriaminepentaacetic dianhydride

Cat. No.: B1195657
CAS No.: 23911-26-4
M. Wt: 357.32 g/mol
InChI Key: RAZLJUXJEOEYAM-UHFFFAOYSA-N
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Description

Diethylenetriaminepentaacetic dianhydride is an organic compound belonging to the class of pentacarboxylic acids and derivatives. It is characterized by the presence of five carboxyl groups and is known for its complex structure, which includes morpholino groups. This compound is also referred to as CDTPAA or dtpa cyclic anhydride .

Mechanism of Action

Target of Action

Diethylenetriaminepentaacetic dianhydride, also known as DTPA-Anhydride, primarily targets proteins . It is used as a reagent for introducing a strong chelator onto proteins . This compound has been employed in the synthesis of macrocyclic ligands and lanthanide complexes that are useful as MRI enhancers .

Mode of Action

DTPA-Anhydride forms stable complexes with most divalent and trivalent cations . Some examples are Fe3+, Cu2+, Ni2+, Pb2+, Zn2+, Fe2+, Mn2+, Ca2+, Mg2+, and Ba2+ . By binding to Fe2+ ions, DTPA-Anhydride prevents their precipitation as Fe(OH)3, or Fe2O3·nH2O poorly soluble oxy-hydroxides after their oxidation by dissolved oxygen .

Biochemical Pathways

The biochemical pathways affected by DTPA-Anhydride are related to its chelating properties. It increases the solubility of Fe2+ and Fe3+ ions in water, and therefore the bioavailability of iron for aquatic plants . This suggests that DTPA-Anhydride may play a role in iron homeostasis in biological systems.

Pharmacokinetics

Its ability to form stable complexes with various cations suggests that it may be used to enhance the delivery of these ions in biological systems .

Result of Action

The primary result of DTPA-Anhydride’s action is the formation of stable complexes with various cations, which can enhance their solubility and bioavailability . This can be particularly useful in medical imaging, where DTPA-Anhydride can be used to label proteins with radionuclides for use in SPECT and PET imaging .

Action Environment

The action of DTPA-Anhydride can be influenced by environmental factors such as pH and the presence of various cations . The storage temperature for DTPA-Anhydride is recommended to be −20°C , suggesting that it may be sensitive to temperature changes

Biochemical Analysis

Biochemical Properties

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. This property makes it useful in the synthesis of macrocyclic ligands and lanthanide complexes, which are employed as MRI enhancers . The compound interacts with enzymes and proteins that are involved in metal ion transport and storage, such as metalloproteins and metalloenzymes. These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, thereby influencing the activity and function of these biomolecules .

Cellular Effects

In cellular contexts, 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid affects various cell types and cellular processes. It has been observed to influence cell signaling pathways by modulating the availability of metal ions, which are crucial cofactors for many signaling proteins. Additionally, the compound can impact gene expression by altering the activity of metal-dependent transcription factors. Cellular metabolism is also affected, as the compound’s chelating properties can disrupt metal ion homeostasis, leading to changes in metabolic flux and enzyme activity .

Molecular Mechanism

The molecular mechanism of action of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid involves its ability to bind metal ions with high affinity. This binding can inhibit or activate enzymes that require metal ions as cofactors. For example, the compound can inhibit metalloenzymes by sequestering their metal cofactors, thereby preventing the enzymes from catalyzing their reactions. Conversely, it can also activate certain enzymes by stabilizing their metal ion cofactors. Additionally, the compound can influence gene expression by binding to metal-responsive elements in the DNA, thereby modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .

Dosage Effects in Animal Models

The effects of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid vary with different dosages in animal models. At low doses, the compound can enhance metal ion transport and storage, leading to improved cellular function. At high doses, it can cause toxicity by disrupting metal ion homeostasis and inhibiting essential metalloenzymes. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Beyond this range, adverse effects such as oxidative stress and cellular damage can occur .

Metabolic Pathways

2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound interacts with enzymes such as metalloproteinases and metal ion transporters, influencing their activity and function. These interactions can affect metabolic flux and the levels of various metabolites, particularly those that are dependent on metal ion cofactors. The compound’s chelating properties can also lead to the sequestration of metal ions, thereby altering the balance of metal-dependent metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is transported and distributed through interactions with metal ion transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where metal ions are stored or utilized. The compound’s distribution is influenced by its affinity for different metal ions, which can affect its accumulation in various tissues. Additionally, the compound can be transported across cell membranes through active transport mechanisms involving metal ion transporters .

Subcellular Localization

The subcellular localization of 2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid is primarily determined by its interactions with metal ion-binding proteins and transporters. The compound is often found in organelles such as the mitochondria and endoplasmic reticulum, where metal ions play crucial roles in cellular processes. Targeting signals and post-translational modifications can direct the compound to specific compartments, enhancing its activity and function. The compound’s localization can also affect its stability and degradation, with certain compartments providing a more favorable environment for its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylenetriaminepentaacetic dianhydride typically involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with morpholine derivatives. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under specific conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethylenetriaminepentaacetic dianhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized morpholino derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylenetriaminepentaacetic dianhydride is unique due to its complex structure, which includes morpholino groups that enhance its chelation properties. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it valuable in specialized applications such as MRI contrast agents and advanced chemical synthesis .

Properties

IUPAC Name

2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid
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InChI

InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZLJUXJEOEYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H19N3O8
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30178625
Record name Cyclic dtpa anhydride
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Molecular Weight

357.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to cream colored solid; [MSDSonline]
Record name Cyclic DTPA anhydride
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CAS No.

23911-26-4
Record name DTPA dianhydride
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Record name Cyclic dtpa anhydride
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Record name Diethylenetriaminepentaacetic acid dianhydride
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Synthesis routes and methods I

Procedure details

A 0.1 mg/ml solution of DTPA anhydride in dry chloroform was prepared and an aliquot containing the desired quantity of DTPA was added to a reaction vessel. The chloroform was removed by evaporation with nitrogen gas at room temperature. A pH 7.0 solution of antibody (approximately 0.5 mg) in 0.05M bicarbonate buffer was added to said reaction vessel to produce a 7:1 molar ratio of anhydride to protein. The solution was incubated with shaking for one minute and the coupled antibody was recovered by passage over a Sephadex G-50 column.
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anhydride
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Synthesis routes and methods II

Procedure details

1.08 gram of DTPA (2.7 mmol), 2 mL acetic anhydride and 1.3 mL pyridine were stirred for 48 hours at 60° C. and then the reaction mixture was filtered at room temperature. The solid product washed to be free of pyridine with acetic anhydride and then with diethyl ether, and is dried.
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2 mL
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Synthesis routes and methods III

Procedure details

Under these reaction conditions, DTPA ethyl ester comes off the column first, followed by the cyclic product (HETA) and the LiLo ethyl ester (FIG. 8). These three products have different Rf values in TLC, as shown in FIG. 9. The TLC Rf values of In(111) labeled LiLo, HETA and DTPA chelates are provided for comparison (FIG. 10). The formation of the cyclic product was confirmed by spectral analyses using IR, NMR and FAB MS. The FAB mass spectral data are provided in FIG. 11. Also, when the reaction volume was 500 mL (methylene chloride), the DTPA anhydride coupling to the diamine resulted exclusively in the formation of the cyclic product HETA. The nitro derivative of HETA was converted to isothiocyanate derivative of HETA as follows: 500 mg of nitro-HETA was taken in 50 ml of absolute ethanol and reduced to amine derivative using catalytic amounts of PD/C(10%) under hydrogen atmosphere. The solution was filtered and 1 ml of thiophosgene was added dropwise. The solution was stirred for 2 hours and rotoevaporated to obtain the isothiocyanate derivative of HETA. This product was further purified by silica gel column chromatography using 4% methanol in methylene chloride as the solvent (Yield 350 mg). The isothiocyanate derivative of HETA thus obtained was coupled to the human monoclonal antibody 16.88. The resultant 16.88-HETA conjugate was labeled with In(111), and incubated with excess DTPA to assess stability. Stability of the radioimmunoconjugate was followed over a period of 7 days. The results are shown in FIG. 13. 16.88-HETA. In(111) was much more stable than 16.88-DTPA.In(111).
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DTPA ethyl ester
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ethyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylenetriaminepentaacetic dianhydride
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Diethylenetriaminepentaacetic dianhydride
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Diethylenetriaminepentaacetic dianhydride
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Diethylenetriaminepentaacetic dianhydride
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Diethylenetriaminepentaacetic dianhydride
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Customer
Q & A

Q1: What is the primary function of diethylenetriaminepentaacetic dianhydride in scientific research?

A1: this compound (DTPA anhydride) primarily functions as a bifunctional chelating agent (BCA). [] It forms stable complexes with metal ions, notably indium-111 (111In) and gadolinium (Gd), making them suitable for radiolabeling biomolecules like antibodies and peptides. [, , , , , , , ]

Q2: How does DTPA anhydride facilitate radiolabeling of biomolecules?

A2: DTPA anhydride reacts with primary amine groups present in biomolecules, forming stable amide bonds. [] This covalent attachment allows for the chelation of radiometals like 111In through its DTPA moiety. [, , , , ] The resulting radiolabeled biomolecules are then used for in vivo studies, such as tumor imaging and biodistribution analysis. [, , , ]

Q3: What are the advantages of using 111In-labeled DTPA conjugates for in vivo imaging compared to iodine-131 (131I) labeled counterparts?

A3: Research indicates that 111In-labeled DTPA conjugates, particularly with monoclonal antibodies, exhibit superior in vivo characteristics compared to 131I labeled counterparts. [, ] Studies show higher concentrations of 111In-labeled antibodies in tumor, liver, kidney, and spleen compared to 131I-labeled antibodies. [] This difference is attributed to potentially increased catabolism of 131I-labeled antibodies. [] The higher tumor uptake and slower clearance from the body observed with 111In-labeled DTPA conjugates makes them advantageous for tumor imaging applications. []

Q4: Can you elaborate on the use of DTPA anhydride in developing targeted MRI contrast agents?

A4: DTPA anhydride plays a crucial role in synthesizing MRI contrast agents with enhanced targeting capabilities. [, , , ] By conjugating DTPA anhydride to molecules with inherent tumor affinity, such as porphyrins or specific antibodies, researchers can direct the contrast agent to tumor sites. [, , , ] This targeted approach allows for improved visualization of tumor tissues in MRI scans, aiding in diagnosis and treatment monitoring.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H19N3O8. It has a molecular weight of 357.32 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize DTPA anhydride and its conjugates?

A6: Researchers utilize various spectroscopic techniques to characterize DTPA anhydride and its conjugates, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of characteristic functional groups, such as the anhydride group in DTPA anhydride and the amide bond formed upon conjugation with biomolecules. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is valuable for structural elucidation of DTPA anhydride derivatives and confirming successful conjugation with other molecules. [, ]
  • Mass Spectrometry (MS): MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to determine the molecular weight of DTPA anhydride conjugates and confirm the number of DTPA moieties attached to a biomolecule. []

Q7: How does the stability of DTPA anhydride conjugates vary depending on the method of conjugation and the specific metal ion used for labeling?

A7: The stability of DTPA anhydride conjugates is influenced by several factors, including the conjugation method and the chelated metal ion. For instance, monoclonal antibodies radiolabeled with 111In using a site-specific bifunctional chelate technique involving p-NH2-Bz-DTPA demonstrated higher stability and lower bone marrow toxicity in mice compared to those labeled using the cyclic DTPA anhydride technique. [] This highlights the importance of optimizing conjugation strategies for different applications.

Q8: What methods are used to assess the stability of DTPA anhydride conjugates?

A8: Assessing the stability of DTPA anhydride conjugates is crucial for their reliable application. Common methods include:

  • Size-exclusion HPLC: This technique helps evaluate the structural integrity of the conjugate and identify any potential aggregation or degradation over time. []
  • Cell binding assays: By assessing the binding affinity of radiolabeled conjugates to target cells, researchers can gauge whether the conjugation process has affected the biomolecule's ability to recognize its target. []
  • Biodistribution studies: These studies in animal models provide insights into the in vivo stability of the conjugate and its distribution to different organs. []

Q9: Are there any concerns regarding the stability of the ester bond in DTPA anhydride conjugates designed for radioimmunotherapy?

A9: While DTPA anhydride is effective for radioimmunoimaging with IgG antibodies, its use in radioimmunotherapy, especially with smaller molecules, is limited by the labile nature of the ester bond in vivo. [] The rapid cleavage of the ester bond in plasma reduces the residence time of the radiolabeled molecule at the target site, hindering its therapeutic efficacy. []

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